molecular formula C9H11F3N2 B12077222 N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine

N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B12077222
M. Wt: 204.19 g/mol
InChI Key: ODXFMJJMEYFVPD-UHFFFAOYSA-N
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Description

N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine (CAS: 1369841-57-5) is a benzene-1,3-diamine derivative with the molecular formula C₉H₁₁F₃N₂ and a molecular weight of 204.19 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 6-position and dimethylamino (-N(CH₃)₂) groups at the 3-position of the benzene ring. It is manufactured as a high-purity (≥97%) active pharmaceutical ingredient (API) intermediate, critical for drug synthesis due to its stability and reactivity .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine

InChI

InChI=1S/C9H11F3N2/c1-14(2)6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,13H2,1-2H3

InChI Key

ODXFMJJMEYFVPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with methylating agents under controlled conditions . One common method is the methylation of the amino groups using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent variations and their impacts on properties and applications.

Table 1: Comparative Analysis of Benzene-1,3-diamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine N3,N3-dimethyl, 6-CF₃ C₉H₁₁F₃N₂ 204.19 High-purity API intermediate
N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine N3,N3-dimethyl, 4-Cl substituent C₁₄H₁₅ClN₂ 246.09 NMR-characterized; potential synthetic intermediate
Prodiamine (2,4-dinitro-N3,N3-dipropyl-6-CF₃) N3,N3-dipropyl, 2,4-dinitro, 6-CF₃ C₁₃H₁₇F₃N₄O₄ 362.30 Herbicidal activity
N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine N1,N1-dimethyl, 5-CF₃ (positional isomer) C₉H₁₁F₃N₂ 204.19 Structural isomer; distinct electronic effects
6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-morpholinobenzene-1,3-diamine Methoxy, morpholino, pyrimidinyl substituents C₂₄H₂₆N₆O₂Na 460.50 Antimicrobial activity

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) Group
  • Positional Isomerism: The trifluoromethyl group at the 6-position (target compound) versus the 5-position () alters electronic distribution.
  • Lipophilicity : The -CF₃ group increases lipophilicity, improving membrane permeability in pharmaceutical contexts .
Amino Group Modifications
  • Dimethylamino (-N(CH₃)₂): The target compound’s dimethyl groups enhance solubility in polar solvents compared to dipropylamino groups in Prodiamine. However, dipropyl groups in Prodiamine contribute to higher molecular weight (362.30 vs. 204.19) and herbicidal activity .
  • Chlorophenyl and Pyrimidinyl Substituents : Compounds with aromatic substituents (e.g., 4-chlorophenyl in or pyrimidinyl in ) exhibit distinct NMR profiles and biological activities, such as antimicrobial effects, but require complex synthesis routes .
Nitro (-NO₂) Groups
  • Prodiamine’s 2,4-dinitro groups significantly increase molecular weight (362.30) and reactivity, enabling herbicidal action via radical inhibition . In contrast, the absence of nitro groups in the target compound favors its use as a stable API intermediate .

Spectroscopic and Analytical Comparisons

  • NMR Data: The target compound’s ¹H NMR would show singlet peaks for -CF₃ (δ ~120-125 ppm in ¹³C NMR) and dimethylamino protons (δ ~2.8-3.2 ppm) . N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine () displays aromatic proton shifts at δ 6.8–7.2 ppm, influenced by the electron-withdrawing chloro group.
  • Mass Spectrometry :
    • The target compound’s molecular ion peak at m/z 204.19 matches its formula C₉H₁₁F₃N₂ , while Prodiamine’s higher mass (m/z 362.30) correlates with its nitro and dipropyl groups .

Biological Activity

N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H11F3N2 and is characterized by:

  • A trifluoromethyl group attached to a benzene ring.
  • Two methyl groups linked to nitrogen atoms.

These structural features contribute to its unique chemical properties, influencing its biological activity.

This compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to specific biological effects. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have been shown to have cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma). The presence of the trifluoromethyl group in these compounds often correlates with enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Effects

Compounds containing trifluoromethyl groups have also demonstrated antimicrobial activities. Research indicates that these compounds can exhibit potent antibacterial and antifungal effects against various pathogens. For example, a study highlighted that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Differences
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamineTwo methyl groups instead of N,N-dimethylMay exhibit different reactivity due to smaller alkyl groups
N1,N1-Diethyl-6-(trifluoromethyl)benzene-1,3-diamineEthyl groups instead of methylVariations in binding affinity and biological activity
1,3-Benzenediamine derivativesVarious substitutionsPotential for differing biological effects based on substitution pattern

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study assessing the cytotoxic effects on HepG2 cells found that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating strong potential as an anticancer agent .
  • Antimicrobial Activity : In vitro tests revealed that derivatives of this compound displayed significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group was crucial for enhancing these effects .

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